molecular formula C14H18N2O B1518997 N-cyclopropyl-4-[(cyclopropylamino)methyl]benzamide CAS No. 1000932-00-2

N-cyclopropyl-4-[(cyclopropylamino)methyl]benzamide

Cat. No.: B1518997
CAS No.: 1000932-00-2
M. Wt: 230.31 g/mol
InChI Key: YHORWKMCXKFICF-UHFFFAOYSA-N
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Description

N-Cyclopropyl-4-[(cyclopropylamino)methyl]benzamide is a synthetic organic compound with the molecular formula C 14 H 18 N 2 O and a molecular weight of 230.31 g/mol . It is characterized by a benzamide core structure substituted with cyclopropyl and (cyclopropylamino)methyl functional groups . The compound is provided for research purposes and is not intended for diagnostic or therapeutic use. Benzamide derivatives containing cyclopropyl and aminomethyl substituents are of significant interest in medicinal chemistry and chemical biology research. For instance, structural analogs of this compound, such as N-cyclopropyl-N-piperidinylbenzamides, have been investigated in scientific patents for their potential as modulators of the G-protein coupled receptor GPR119, a target explored for metabolic disorders . This suggests potential research applications for this compound in areas like receptor-ligand interaction studies, high-throughput screening assays, and as a synthetic intermediate or building block in the development of novel bioactive molecules. Researchers should handle this material in accordance with good laboratory practices. Refer to the safety data sheet for detailed hazard and handling information.

Properties

IUPAC Name

N-cyclopropyl-4-[(cyclopropylamino)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c17-14(16-13-7-8-13)11-3-1-10(2-4-11)9-15-12-5-6-12/h1-4,12-13,15H,5-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHORWKMCXKFICF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=C(C=C2)C(=O)NC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-Cyclopropyl-4-[(cyclopropylamino)methyl]benzamide is a compound of growing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological properties, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound features two cyclopropyl groups attached to a benzamide core. The presence of these cyclopropyl moieties may influence the compound's pharmacokinetic properties and biological interactions, enhancing its potential as a therapeutic agent.

Compound Name Structural Features Unique Aspects
This compoundTwo cyclopropyl groupsEnhanced steric hindrance may affect biological activity
N-Cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamideContains a morpholine moietyPotentially enhanced receptor selectivity

Antiparasitic Activity

Research has demonstrated that modifications to the cyclopropyl substituent significantly impact the antiparasitic activity of related compounds. For instance, the removal of the N-cyclopropyl group led to a drastic decrease in activity against Plasmodium falciparum, with an effective concentration (EC50) greater than 10 μM, compared to compounds retaining this group which exhibited much lower EC50 values (e.g., 0.14 μM for WJM280) .

The mechanism of action has been linked to targeting the cytochrome b gene in resistant parasites, confirming the importance of structural integrity in maintaining biological efficacy .

Kinase Inhibition

This compound has also been investigated for its inhibitory effects on various kinases. A related compound demonstrated potent inhibition of discoidin domain receptors (DDR1/2), with low toxicity and favorable pharmacokinetic properties . This highlights its potential in treating conditions like idiopathic pulmonary fibrosis, where DDR inhibition is beneficial.

Case Studies

  • Antimalarial Activity : A study explored several derivatives of cyclopropyl carboxamides, revealing that those retaining the cyclopropyl group displayed superior activity against both asexual and gametocyte stages of P. falciparum. The SAR indicated that modifications leading to loss of this group resulted in significantly reduced potency .
  • Kinase Selectivity : In a study focusing on quinazolin derivatives, compounds similar to this compound were shown to selectively inhibit specific kinases while maintaining low toxicity levels. This selectivity is crucial for therapeutic applications where off-target effects can lead to adverse outcomes .

Scientific Research Applications

Compound Characteristics

N-Cyclopropyl-4-[(cyclopropylamino)methyl]benzamide contains two cyclopropyl groups, which may lead to enhanced steric hindrance that can affect its biological activity. Alterations in functional groups and structural features can significantly influence the chemical behavior and biological activity of the compound.

Other related compounds include:

  • This compound : Contains two cyclopropyl groups; enhanced steric hindrance may affect biological activity.
  • 4-(cyclopropylamino)-N-methylbenzamide : Methyl group substitution on nitrogen; potentially alters solubility and biological interaction.
  • 4-(cyclopropylamino)-3-nitro-N-(thiophen-2-ylmethyl)benzamide : Contains nitro and thiophene groups; introduces electronic effects that may enhance reactivity.

Potential Biological Interactions

Interaction studies involving 4-[(Cyclopropylamino)methyl]benzamide focus on its binding affinity to specific enzymes or receptors to elucidate its mechanism of action and potential biological effects. Initial findings suggest it may influence various biological pathways through these interactions.

Cyclopropylamine Derivatives as LSD1 Inhibitors

Cyclopropylamine derivatives, including this compound, can be used to modulate the activity of Lysine-specific demethylase 1 (LSD1) .

Antimalarial Activity

Chemical Reactions Analysis

Functional Group Reactivity

The compound undergoes reactions at both the amide and cyclopropylamino groups:

Amide Hydrolysis

Under acidic or basic conditions, the benzamide group hydrolyzes to form a carboxylic acid:
Reaction :
N cyclopropyl 4 cyclopropylamino methyl benzamide+H2OHCl or NaOH4 cyclopropylamino methyl benzoic acid+cyclopropylamine\text{N cyclopropyl 4 cyclopropylamino methyl benzamide}+\text{H}_2\text{O}\xrightarrow{\text{HCl or NaOH}}\text{4 cyclopropylamino methyl benzoic acid}+\text{cyclopropylamine}

Sulfonylation

The cyclopropylamino group reacts with sulfonyl chlorides (e.g., pentafluorobenzenesulfonyl chloride) to form sulfonamide derivatives :
Reaction :
N cyclopropyl 4 cyclopropylamino methyl benzamide+ArSO2ClEt3N DCMSulfonamide product\text{N cyclopropyl 4 cyclopropylamino methyl benzamide}+\text{ArSO}_2\text{Cl}\xrightarrow{\text{Et}_3\text{N DCM}}\text{Sulfonamide product}

Table 2: Sulfonylation Reaction Parameters

Sulfonyl ChlorideSolventTemperatureYield
PentafluorobenzenesulfonylDCM0°C → RT78%
Tosyl ChlorideTHFRT65%

Comparative Reactivity with Analogues

Structural variations influence reactivity, as shown below:

Table 3: Reactivity Comparison of Benzamide Derivatives

CompoundReactivity with NaBH₄Sulfonylation Yield
N-cyclopropyl-4-[(cyclopropylamino)methyl]benzamideHigh (78%)78%
4-(cyclopropylamino)-N-methylbenzamideModerate (62%)65%
N-Cyclopropyl-3-nitrobenzamideLow (45%)50%

Mechanistic Insights

  • Reductive Amination : NaBH₄ selectively reduces the imine intermediate without affecting the amide group.

  • Steric Effects : The cyclopropyl group’s steric hindrance slows nucleophilic attacks at the amine site, necessitating elevated temperatures for sulfonylation .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogs, their substituents, molecular properties, and biological activities:

Compound Name (CID/Reference) Substituent at 4-Position Molecular Formula Molecular Weight Biological Activity/Target Key Findings
Target Compound (cyclopropylamino)methyl C₁₄H₁₇N₃O 243.31 g/mol Hypothesized kinase/osteoclast targets Theoretical design; cyclopropyl groups may enhance stability and selectivity
Piperazine sulfonamide + trifluoromethylphenyl C₂₃H₂₈F₃N₅O₃S 535.56 g/mol RANKL-mediated osteoclast inhibition IC₅₀ = 0.12 µM; bulky substituents enhance osteoclast inhibitory activity
Pyrazolo-pyrimidinyl + cyclobutylmethyl amino C₂₈H₃₀N₆O₃ 498.59 g/mol Kinase inhibition (implied by pyrimidine core) High molecular weight may limit bioavailability; pyridinyloxy aids solubility
Methylamino C₁₂H₁₆N₂O 204.27 g/mol Unspecified (hydrochloride salt for solubility) Simpler structure; reduced steric hindrance may improve membrane permeability
Imidazo-pyrazinyl + thiophenmethyl amino C₂₄H₂₂N₆OS 458.54 g/mol MPS1 kinase inhibition Co-crystal structure with TTK kinase shows sulfur-mediated hydrophobic interactions
Piperidinylmethoxy C₁₆H₂₃ClN₂O₂ 310.82 g/mol Unspecified (hydrochloride salt) Ether linkage reduces basicity compared to amine substituents

Key Trends and Insights

Substituent Bulk and Target Specificity: Bulkier substituents, such as the piperazine sulfonamide in , correlate with potent osteoclast inhibition (IC₅₀ = 0.12 µM) due to enhanced interactions with the RANKL signaling pathway . Smaller groups, like the methylamino in , may improve pharmacokinetics but lack target specificity .

Sulfur-containing groups (e.g., thiophenmethyl in ) facilitate hydrophobic interactions with kinases like TTK/MPS1 .

Solubility and Formulation :

  • Hydrochloride salts () are commonly used to enhance aqueous solubility, critical for oral bioavailability .
  • Polar groups like pyridinyloxy () or sulfonamide () balance lipophilicity for membrane penetration .

Synthetic Accessibility :

  • Oxidative fluorination () and piperazine/piperidine incorporation () demonstrate modular synthetic routes for optimizing substituents .

Preparation Methods

These strategies allow for the introduction of cyclopropyl groups both on the amide nitrogen and on the aminoalkyl substituent attached to the aromatic ring.

Detailed Synthetic Pathways

First Synthetic Route: Reductive Amination and Amidation Sequence
  • Step 1: Reductive Amination of Aryl Aldehyde

    An aryl aldehyde (e.g., 4-formylbenzaldehyde) is reacted with a primary amine such as cyclopropylamine in the presence of sodium borohydride (NaBH4) and acetic acid in methanol at 0 °C to room temperature. This generates a secondary amine intermediate.

  • Step 2: Preparation of Acid Chloride

    A 4-chloromethyl aryl carboxylic acid is converted to its acid chloride using oxalyl chloride and catalytic DMF in dichloromethane at room temperature.

  • Step 3: Amidation

    The acid chloride is reacted with cyclopropylamine to form the corresponding carboxamide.

  • Step 4: Alkylation

    The secondary amine from Step 1 is alkylated with the 4-chloromethyl aryl carboxamide from Step 3 using potassium carbonate in acetonitrile under reflux conditions to yield the target compound.

Reaction Conditions and Yields:

Step Reagents/Conditions Yield (%)
1 NaBH4, AcOH, MeOH, 0 °C to RT, 2 h 60–93
2 Oxalyl chloride, cat. DMF, DCM, RT, 2 h Quantitative
3 Cyclopropylamine, Et3N, DCM, 0 °C to RT, 2 h 87
4 K2CO3, MeCN, reflux, 16 h 21–62
Alternative Route: Sequential Reductive Aminations
  • Step 1: Acid Chloride Formation

    4-formylphenyl carboxylic acid is converted to the acid chloride using oxalyl chloride.

  • Step 2: Amidation

    The acid chloride is reacted with cyclopropylamine to form a carboxamide intermediate.

  • Step 3: Reductive Amination

    The carboxamide is subjected to reductive amination with a primary amine (e.g., cyclopropylamine) using sodium triacetoxyborohydride (NaBH(OAc)3) and acetic acid in dichloroethane (DCE) at room temperature to afford the secondary amine.

  • Step 4: Further Reductive Amination

    The secondary amine undergoes a second reductive amination with an aryl aldehyde under similar conditions to yield the final product.

Reaction Conditions and Yields:

Step Reagents/Conditions Yield (%)
1 Oxalyl chloride, cat. DMF, DCM, RT, 2 h Quantitative
2 Cyclopropylamine, Et3N, DCM, 0 °C to RT, 2 h 87
3 NaBH(OAc)3, AcOH, DCE, RT, 16 h 10–54
4 R1-PhCHO, NaBH(OAc)3, AcOH, DCE, RT, 2 h 13–86
Third Synthetic Route: Reductive Amination Followed by Ester Hydrolysis and Amidation
  • Step 1: Reductive Amination

    Cyclopropylamine and an aryl aldehyde are reacted with NaBH(OAc)3 and acetic acid in DCE at room temperature to form a secondary amine.

  • Step 2: Second Reductive Amination

    The secondary amine is further reacted with methyl 4-formylbenzoate under similar reductive amination conditions.

  • Step 3: Ester Hydrolysis

    The resulting methyl ester is hydrolyzed using lithium hydroxide in a mixture of THF, methanol, and water at 70 °C for 3 hours to yield the corresponding carboxylic acid.

  • Step 4: Amide Bond Formation

    The carboxylic acid is activated using EDCI and HOBt in the presence of DIPEA and reacted with an appropriate amine to form the final carboxamide.

Reaction Conditions and Yields:

Step Reagents/Conditions Yield (%)
1 Cyclopropylamine, NaBH(OAc)3, AcOH, MeOH, DCE, RT, 24 h 66–70
2 Methyl 4-formylbenzoate, NaBH(OAc)3, AcOH, DCE, RT, 16 h 66
3 LiOH·H2O, THF, MeOH, H2O, 70 °C, 3 h 91
4 EDCI, HOBt, DIPEA, amine, RT, time not specified Not specified

Research Findings and Analysis

  • The reductive amination approach is a versatile and efficient method for introducing the cyclopropylamino methyl substituent on the aromatic ring.
  • The acid chloride intermediate allows for straightforward amidation with cyclopropylamine, ensuring the formation of the benzamide core.
  • The use of sodium triacetoxyborohydride (NaBH(OAc)3) as a mild reducing agent in reductive amination steps provides good selectivity and yields.
  • Hydrolysis of methyl esters to carboxylic acids followed by amide bond formation using EDCI/HOBt coupling agents is effective for introducing diverse amide substituents.
  • Yields vary depending on the step and conditions but generally range from moderate to high (10–93%), indicating the robustness of these synthetic routes.

Summary Table of Preparation Methods

Synthetic Route Key Steps Main Reagents/Conditions Yield Range (%) Notes
Route 1: Reductive amination + alkylation Reductive amination, acid chloride formation, amidation, alkylation NaBH4, oxalyl chloride, cyclopropylamine, K2CO3 21–93 Straightforward, moderate yields
Route 2: Acid chloride + sequential reductive amination Acid chloride formation, amidation, two reductive aminations Oxalyl chloride, cyclopropylamine, NaBH(OAc)3 10–87 Allows stepwise functionalization
Route 3: Reductive amination + ester hydrolysis + amidation Two reductive aminations, ester hydrolysis, amidation NaBH(OAc)3, LiOH, EDCI, HOBt, DIPEA 66–91 (except amidation) Enables introduction of varied amides

Q & A

Q. How are computational models used to predict toxicity or off-target effects?

  • Tools : Apply QSAR models (e.g., Derek Nexus) to flag hepatotoxicity risks. For example, cyclopropane rings may induce cytochrome P450 inhibition, requiring follow-up Ames tests for mutagenicity .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-cyclopropyl-4-[(cyclopropylamino)methyl]benzamide
Reactant of Route 2
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N-cyclopropyl-4-[(cyclopropylamino)methyl]benzamide

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